

An In-depth Technical Guide to 3-Methylquinoxalin-2-amine

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Compound of Interest

Compound Name: **3-Methylquinoxalin-2-amine**

Cat. No.: **B189528**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of **3-methylquinoxalin-2-amine** (CAS No: 34972-22-0). Due to the limited availability of experimental data for this specific compound, this guide combines reported predicted values with established knowledge of the broader quinoxaline class of compounds.

Core Physicochemical Properties

Quantitative data for **3-methylquinoxalin-2-amine** is sparse in publicly accessible literature. The following table summarizes the available information. Researchers are advised to experimentally determine these values for any critical applications.

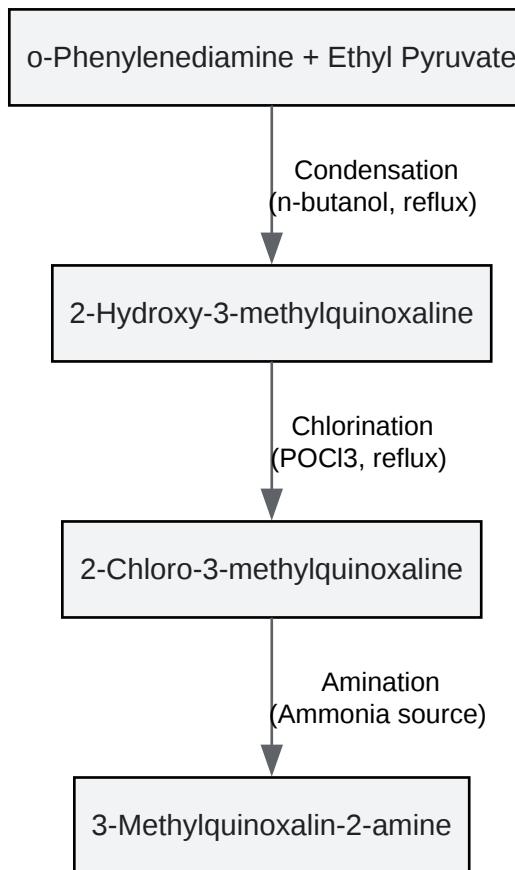
Property	Value	Source
Molecular Formula	C ₉ H ₉ N ₃	N/A
Molecular Weight	159.19 g/mol	N/A
Appearance	Off-white to light brown solid	[1] [2]
pKa (predicted)	3.98 ± 0.48	[1] [2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
LogP	Not available	

Synthesis

A definitive, detailed experimental protocol for the synthesis of **3-methylquinoxalin-2-amine** is not readily available in the surveyed literature. However, based on common synthetic routes for analogous quinoxaline derivatives, a plausible pathway involves the nucleophilic substitution of a halogen at the 2-position of a 3-methylquinoxaline precursor. A common starting material for such syntheses is 2-hydroxy-3-methylquinoxaline, which can be converted to 2-chloro-3-methylquinoxaline.

A proposed synthetic workflow is outlined below:

Proposed Synthesis of 3-Methylquinoxalin-2-amine

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Caption: Proposed synthesis workflow for **3-methylquinoxalin-2-amine**.

General Experimental Protocol for Synthesis (Hypothetical):

- Synthesis of 2-Hydroxy-3-methylquinoxaline: o-Phenylenediamine is reacted with ethyl pyruvate in a suitable solvent such as n-butanol under reflux conditions. The product, 2-hydroxy-3-methylquinoxaline, precipitates upon cooling and can be purified by recrystallization.
- Synthesis of 2-Chloro-3-methylquinoxaline: The dried 2-hydroxy-3-methylquinoxaline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux.

After the reaction, excess POCl_3 is removed by distillation, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

- **Synthesis of 3-Methylquinoxalin-2-amine:** 2-Chloro-3-methylquinoxaline is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as a solution of ammonia in a suitable solvent, under elevated temperature and pressure in a sealed vessel. The final product, **3-methylquinoxalin-2-amine**, would then be isolated and purified using standard techniques like chromatography.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.^[3] ^[4] Many of their anticancer effects are attributed to the inhibition of various protein kinases.

While the specific biological targets of **3-methylquinoxalin-2-amine** have not been definitively identified in the available literature, numerous studies have highlighted that the 3-methylquinoxaline scaffold is a key feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.^[5]^[6] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

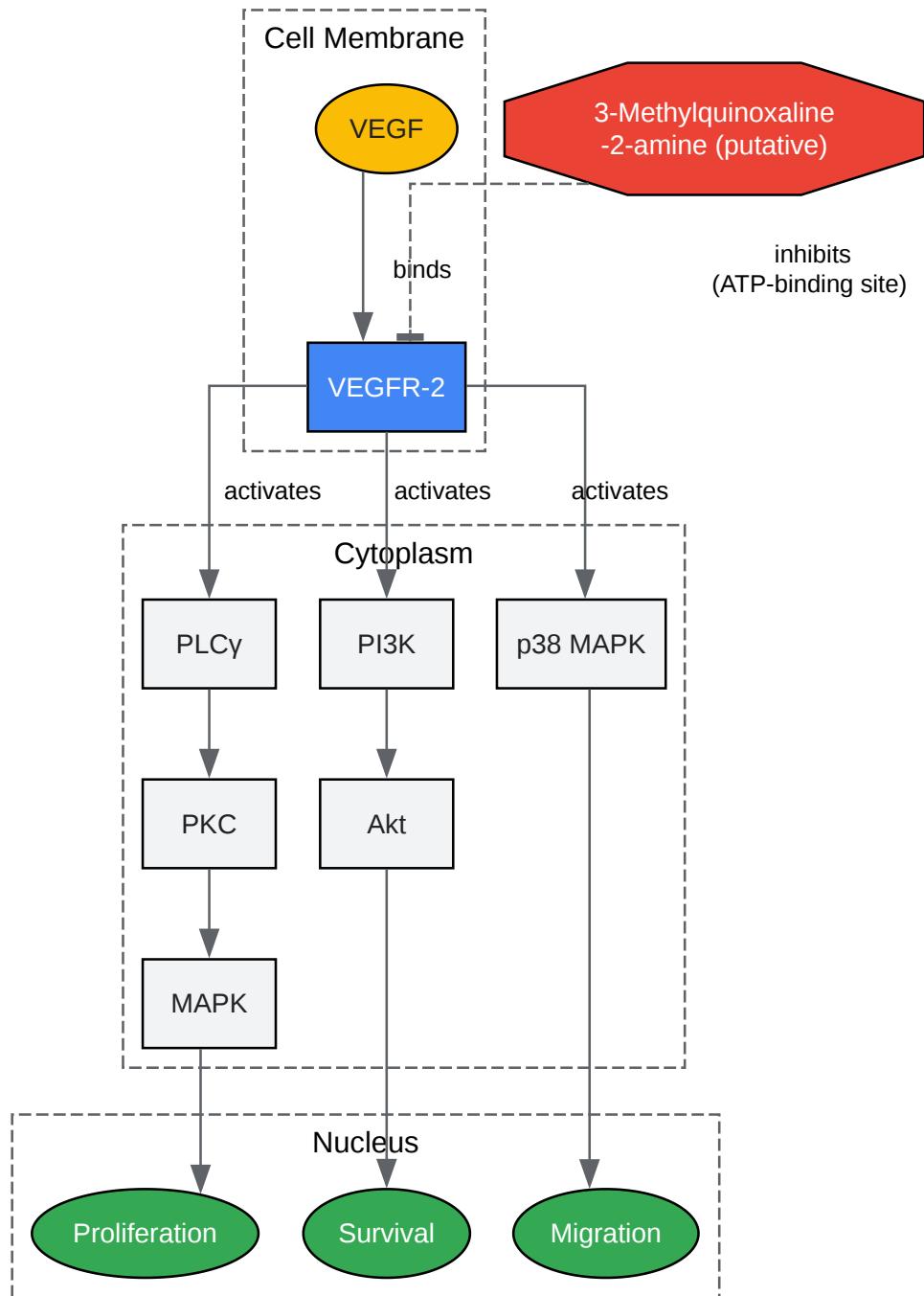
VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site within the kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

The major signaling pathways downstream of VEGFR-2 activation include:

- PLC γ -PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.^[3]
- PI3K/Akt Pathway: This pathway is essential for endothelial cell survival and permeability.^[7]
- p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.^[2]

Simplified VEGFR-2 Signaling Pathway

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Caption: Putative mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid using a capillary melting point apparatus.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

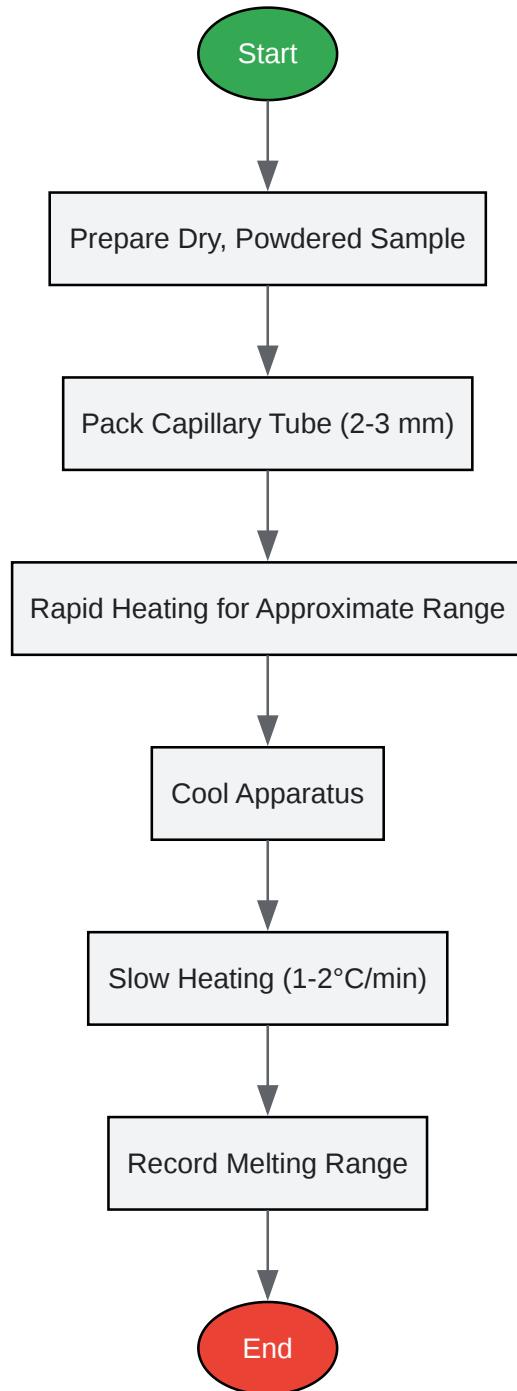
- Crystalline sample of the compound
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
- **Packing the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
- **Compacting the Sample:** Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.
- **Measurement:**
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Prepare a new sample and heat at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
- Purity Assessment: A pure compound will typically exhibit a sharp melting range of 1-2°C. A broader melting range often indicates the presence of impurities.

Melting Point Determination Workflow

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Caption: Workflow for experimental melting point determination.

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